BWD

Stereochemistry AMPA Receptor Kainate Receptor

BWD (5-bromowillardiine) is an essential, non-substitutable research tool from the willardiine analog series. A bromine atom at the 5-position confers a unique pharmacological signature: intermediate potency and weak, incomplete desensitization. This produces a sustained current, making it the ideal agonist for brain slice electrophysiology, unlike strongly desensitizing analogs like 5-fluorowillardiine. Its differential rank-order potency is critical for distinguishing native AMPA from kainate receptor populations, a key differentiator for your experimental outcomes. Source with confidence for your receptor pharmacology and SAR studies.

Molecular Formula C7H8BrN3O4
Molecular Weight 278.06 g/mol
CAS No. 19772-78-2
Cat. No. B009257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBWD
CAS19772-78-2
Synonyms5-bromowillardiine
5-bromowillardiine, (+-)-isomers
Molecular FormulaC7H8BrN3O4
Molecular Weight278.06 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br
InChIInChI=1S/C7H8BrN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1
InChIKeyAEKIJKSVXKWGRJ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BWD (5-Bromowillardiine, CAS 19772-78-2): A Defined Pharmacological Tool for AMPA/Kainate Glutamate Receptor Research


BWD, also known as 5-bromowillardiine, is a synthetic, 5-substituted analog of the naturally occurring amino acid willardiine [1]. It functions as a potent and stereoselective agonist at ionotropic glutamate receptors, specifically targeting the AMPA and kainate receptor subtypes [REFS-1, REFS-2]. As a small-molecule agonist, BWD induces rapid but incomplete receptor desensitization and serves as a critical tool compound for dissecting the structure, function, and pharmacology of these non-NMDA glutamate receptors [REFS-1, REFS-3].

Why BWD (5-Bromowillardiine) Cannot Be Substituted with Other Willardiine Analogs in Experimental Protocols


Within the willardiine analog series, subtle variations at the 5-position of the uracil ring drive dramatic and functionally critical shifts in agonist potency, receptor selectivity, and desensitization kinetics [1]. Simply using a different willardiine derivative, such as the parent compound willardiine or 5-fluorowillardiine, will yield fundamentally different experimental outcomes because these compounds exhibit distinct EC50 values, desensitization profiles, and relative affinities for AMPA versus kainate receptors [REFS-1, REFS-2]. Therefore, BWD possesses a unique pharmacological signature that is not interchangeable with its close structural relatives, making it an essential, non-substitutable tool for experiments requiring its specific set of receptor activation parameters [1].

Quantitative Evidence for the Differentiation of BWD (5-Bromowillardiine) from Its Closest Analogs


Stereoselective Agonist Activity: (S)-BWD is Potent, (R)-BWD is Inactive

The agonist activity of 5-bromowillardiine is strictly stereoselective. The (S)-isomer is a potent agonist, whereas the (R)-isomer is functionally inactive at AMPA/kainate receptors [1]. This stereospecificity is a critical parameter for experimental design and procurement.

Stereochemistry AMPA Receptor Kainate Receptor

Potency Rank Order: BWD's Position Within the Willardiine Analog Series

In a direct comparative study of 5-substituted willardiines, the potency sequence at equilibrium for AMPA receptors in hippocampal neurons was determined to be: 5-fluoro (EC50 1.5 µM) > 5-nitro > 5-chloro ~ 5-bromo (BWD) > 5-iodo > willardiine (EC50 45 µM) [1]. This places BWD in a distinct intermediate position, significantly more potent than the parent compound willardiine but less potent than the 5-fluoro derivative.

Structure-Activity Relationship EC50 AMPA Receptor

Desensitization Profile: BWD is a Weakly Desensitizing Agonist

The willardiine series exhibits a striking range of receptor desensitization. The desensitization sequence was established as: 5-fluoro > willardiine > 5-nitro ~ 5-chloro > 5-bromo (BWD) > 5-iodo > kainate [1]. BWD is therefore characterized as a weakly desensitizing agonist, in contrast to the strongly desensitizing 5-fluoro analog.

Receptor Desensitization Kinetics Electrophysiology

Receptor Subtype Selectivity: BWD's Differential Activity at AMPA vs. Kainate Receptors

In a study comparing AMPA-preferring (hippocampal) and kainate-preferring (DRG) receptor responses, the potency rank order for 5-bromo was distinct: for AMPA-preferring receptors, the sequence was fluoro > cyano ~ trifluoromethyl ~ nitro > chloro ~ bromo (BWD) > AMPA > iodo > willardiine; for kainate-preferring receptors, the sequence was trifluoromethyl > iodo > bromo (BWD) ~ chloro > nitro ~ cyano > kainate > methyl > fluoro > AMPA >> willardiine [1]. This indicates that BWD exhibits a different relative potency between these two receptor populations, a property not shared by all analogs.

Receptor Selectivity Kainate Receptor AMPA Receptor

Effect of 5-Position Halogen Substitution on Agonist Potency and Desensitization

Within the halogenated willardiine series (fluoro, chloro, bromo, iodo), 5-bromo (BWD) occupies a middle ground in terms of both potency and desensitization. Compared to 5-fluorowillardiine, BWD is less potent and causes much less receptor desensitization [REFS-1, REFS-2]. This difference is attributed to the halogen's physicochemical properties, which influence interactions with receptor sub-sites [2].

Halogen Substitution AMPA Receptor Structure-Activity Relationship

Purity and Isomeric Specification: Ensuring Reproducible Experimental Outcomes with BWD

Reputable vendors provide (S)-5-bromowillardiine with a purity of >98% . The strict requirement for the active (S)-enantiomer, as the (R)-isomer is inactive [1], makes high chiral purity a critical procurement criterion.

Quality Control Stereochemistry Reproducibility

Recommended Experimental and Procurement Scenarios for BWD (5-Bromowillardiine)


Electrophysiological Studies of Native AMPA/Kainate Receptor Function in Brain Slices

BWD's intermediate potency and weak desensitization profile make it an ideal agonist for activating AMPA/kainate receptors in brain slice preparations [1]. Unlike strongly desensitizing agonists like 5-fluorowillardiine, BWD produces a sustained current, allowing for more stable and quantifiable measurements of receptor-mediated responses during pharmacological manipulations [1].

Pharmacological Dissection of AMPA and Kainate Receptor Subtypes in Sensory Neurons

Due to its differential rank-order potency between AMPA-preferring (hippocampal) and kainate-preferring (DRG) receptors, BWD is a valuable tool for distinguishing these receptor populations in native tissue [2]. Its use in conjunction with selective antagonists allows researchers to deconvolve the contribution of each receptor subtype to complex physiological responses [2].

Structure-Activity Relationship (SAR) Studies on Willardiine Binding Sites

As a key member of the 5-substituted willardiine series, BWD is essential for SAR studies aimed at mapping the agonist binding pocket of AMPA and kainate receptors [REFS-1, REFS-2]. The distinct potency and desensitization properties conferred by the bromine atom at the 5-position provide critical data points for understanding how subtle chemical modifications translate to functional receptor outputs [1].

Comparative Pharmacology for Validating Recombinant Receptor Systems

When expressing recombinant AMPA or kainate receptor subunits in heterologous systems (e.g., HEK293 cells, Xenopus oocytes), BWD serves as a reference agonist with well-characterized activity [REFS-1, REFS-2]. Its inclusion in a panel of agonists helps validate the functional properties and pharmacological fidelity of the expressed receptor proteins [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BWD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.